Benzyl 3-amino-3-fluoroazetidine-1-carboxylate

Orthogonal Protection Peptide Synthesis Drug Intermediate

Benzyl 3-amino-3-fluoroazetidine-1-carboxylate is a versatile Cbz-protected azetidine building block, offering orthogonal deprotection relative to Boc analogs under hydrogenolysis. The 3-fluoroazetidine core is a recognized proline bioisostere with established sub-micromolar DPP-IV inhibition and superior stability over cyano- and keto-azetidine subtypes. Ideal for constructing peptidomimetics containing both acid- and base-labile functionalities, this intermediate is supplied at ≥98% purity for high-fidelity library synthesis and late-stage chemical probe conjugation.

Molecular Formula C11H13FN2O2
Molecular Weight 224.23 g/mol
Cat. No. B8221438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-amino-3-fluoroazetidine-1-carboxylate
Molecular FormulaC11H13FN2O2
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2=CC=CC=C2)(N)F
InChIInChI=1S/C11H13FN2O2/c12-11(13)7-14(8-11)10(15)16-6-9-4-2-1-3-5-9/h1-5H,6-8,13H2
InChIKeyUMUYHUCUUHHILW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of Benzyl 3-amino-3-fluoroazetidine-1-carboxylate (CAS 2092594-59-5): A Strategic Intermediate for Fluorinated Azetidine Libraries


Benzyl 3-amino-3-fluoroazetidine-1-carboxylate is a synthetic intermediate comprising a C3-fluoro-substituted azetidine core protected with a benzyl carbamate (Cbz) group on the ring nitrogen . The compound has a molecular weight of 224.23 g/mol and is commercially available at purities typically ranging from 95% to 98% . Its 3-amino-3-fluoroazetidine scaffold is a recognized bioisostere for proline and serves as a versatile building block in medicinal chemistry programs targeting DPP IV inhibitors and other serine protease inhibitors [1].

Why Benzyl 3-amino-3-fluoroazetidine-1-carboxylate Cannot Be Substituted with tert-Butyl or Unprotected Analogs


The benzyl carbamate protecting group provides orthogonal deprotection conditions relative to the more common tert-butyl carbamate (Boc) analog. While Boc groups are cleaved under acidic conditions (TFA, HCl), the Cbz group is stable to acids but removed via hydrogenolysis or mild basic hydrolysis [1]. This orthogonality is critical in multi-step syntheses of complex fluorinated azetidine-containing drug candidates, where the 3-amino group requires later-stage manipulation or where acid-labile functionality elsewhere in the molecule precludes the use of Boc protection [2]. Furthermore, the 3-fluoroazetidine core itself confers enhanced chemical stability over 2-cyano- and 2-ketoazetidine DPP IV inhibitor subtypes, which are prone to internal cyclization and degradation [3].

Quantitative Evidence for Benzyl 3-amino-3-fluoroazetidine-1-carboxylate: Orthogonality, Purity, and Stability


Orthogonal Deprotection: Cbz (Benzyl) vs. Boc (tert-Butyl) Protecting Group Strategy

Benzyl 3-amino-3-fluoroazetidine-1-carboxylate employs a benzyl carbamate (Cbz) protecting group, which is cleaved under hydrogenolysis (H2, Pd/C) or mild basic conditions, in contrast to the acid-labile tert-butyl carbamate (Boc) group found in tert-butyl 3-amino-3-fluoroazetidine-1-carboxylate (CAS 1638765-35-1) . This orthogonal reactivity allows sequential deprotection in the presence of acid-sensitive moieties, a feature not available with the Boc analog [1].

Orthogonal Protection Peptide Synthesis Drug Intermediate Fluorinated Azetidine

Commercial Purity and Batch Consistency: 95-98% Assay vs. Research-Grade Benchmarks

Benzyl 3-amino-3-fluoroazetidine-1-carboxylate is consistently offered at 95% to 98% purity from multiple vendors , which meets or exceeds the typical ≥95% purity threshold for research-grade azetidine building blocks used in medicinal chemistry optimization [1].

Chemical Purity Procurement Specification Building Block QC

Enhanced Chemical Stability of 3-Fluoroazetidine Core vs. 2-Cyano- and 2-Ketoazetidine DPP IV Inhibitors

While benzyl 3-amino-3-fluoroazetidine-1-carboxylate itself is an intermediate, the 3-fluoroazetidine core it embodies is recognized for superior chemical stability relative to 2-cyanoazetidine and 2-ketoazetidine DPP IV inhibitor subtypes. These latter classes are susceptible to internal cyclization into inactive ketopiperazines and dihydroketopyrazines, leading to degradation and loss of potency [1]. In contrast, 3-fluoroazetidines do not undergo this cyclization, maintaining their structural integrity in aqueous and biological media [2].

Chemical Stability DPP IV Inhibitor Azetidine Serine Protease

Sub-micromolar Potency of 3-Fluoroazetidine-Based DPP IV Inhibitors: Class Validation

Several 3-fluoroazetidine derivatives have been reported to display DPP IV inhibitory potencies below 1 μM (IC50 < 1 μM) [1]. While this data is not specific to the benzyl-protected intermediate, it establishes the 3-fluoroazetidine core as a validated pharmacophore with sub-micromolar activity, providing confidence that further elaboration of benzyl 3-amino-3-fluoroazetidine-1-carboxylate will yield potent compounds.

DPP IV Inhibitor Potency 3-Fluoroazetidine IC50

Optimal Use Cases for Benzyl 3-amino-3-fluoroazetidine-1-carboxylate in Drug Discovery and Chemical Biology


Orthogonal Protection Strategy in Multi-Step Synthesis of Fluorinated Peptidomimetics

When synthesizing complex peptidomimetics that contain both acid-labile (e.g., tert-butyl esters, trityl-protected amines) and base-labile functionalities, benzyl 3-amino-3-fluoroazetidine-1-carboxylate enables sequential deprotection. The Cbz group can be removed via hydrogenolysis without affecting acid-labile groups, a capability not shared by its Boc-protected analog [1]. This orthogonality simplifies reaction schemes and improves overall yields.

Stable Building Block for DPP IV Inhibitor Libraries

Given the documented sub-micromolar potency of 3-fluoroazetidine-based DPP IV inhibitors and their superior chemical stability compared to 2-cyano and 2-keto analogs [2], this intermediate is ideal for constructing diverse inhibitor libraries. Researchers can elaborate the 3-amino group with various acyl, sulfonyl, or alkyl substituents while maintaining a stable core.

Preparation of 3-Fluoroazetidine-Containing Peptide Scaffolds for Cancer Research

Fluoroazetidine amino acids have been shown to serve as stable peptide scaffolds that resist reverse aldol cleavage, unlike their 3-hydroxy counterparts. Notably, a fluoroazetidine iminosugar inhibited pancreatic cancer cell growth to a similar degree as gemcitabine [3]. Benzyl 3-amino-3-fluoroazetidine-1-carboxylate can be elaborated into such fluoroazetidine amino acids for peptide engineering.

Chemical Biology Probe Development

The rigid, fluorinated azetidine core is a useful bioisostere for proline. The Cbz protecting group allows for late-stage deprotection and subsequent conjugation to fluorophores, biotin, or other tags, making this compound a valuable starting point for generating chemical probes to study proline-dependent biological processes.

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